molecular formula C27H22Cl2N2O2 B11620135 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11620135
M. Wt: 477.4 g/mol
InChI Key: ZCZXOJMUXJDBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies reveal a tricyclic framework consisting of two benzene rings fused to a seven-membered diazepine ring. The diazepine core adopts a boat-like conformation, with puckering parameters quantified as $$ q = 0.42 \, \text{Å} $$ and $$ \theta = 112^\circ $$ . The 2,4-dichlorophenyl substituent at position 11 exhibits a dihedral angle of $$ 68^\circ $$ relative to the diazepine plane, while the acetyl group at position 10 maintains coplanarity ($$ \phi = 5^\circ $$) with the adjacent aromatic system.

Key bond lengths include:

  • N1–C2: $$ 1.46 \, \text{Å} $$
  • C10–O1 (hydroxy group): $$ 1.42 \, \text{Å} $$
  • Cl1–C21 (dichlorophenyl): $$ 1.73 \, \text{Å} $$

Intermolecular hydrogen bonding between the hydroxy group (O1–H) and the diazepine carbonyl oxygen (O2) stabilizes the crystal lattice, with a D–A distance of $$ 2.89 \, \text{Å} $$ .

Nuclear Magnetic Resonance Spectroscopic Profiling

The $$ ^1\text{H} $$ NMR spectrum (500 MHz, CDCl$$ _3 $$) displays characteristic signals:

  • Diazepine protons :
    • H-11 (asymmetric center): δ 5.78 (d, $$ J = 5.5 \, \text{Hz} $$)
    • H-2/H-5: δ 3.12–3.45 (m, 4H)
  • Aromatic systems :
    • Dichlorophenyl protons: δ 7.35 (d, $$ J = 8.4 \, \text{Hz} $$), 7.62 (s)
    • Benzodiazepine protons: δ 6.82–7.25 (m, 8H)
  • Acetyl group : δ 2.41 (s, 3H)

$$ ^{13}\text{C} $$ NMR analysis confirms the presence of:

  • Carbonyl carbons: δ 170.2 (acetyl), 168.9 (diazepine)
  • Chlorinated aromatic carbons: δ 133.5 (C-Cl), 128.9 (C-Cl)
  • Quaternary carbons: δ 55.1 (C-11), 42.3 (C-3)

The nuclear Overhauser effect (NOE) between H-11 and the dichlorophenyl meta-proton (δ 7.62) verifies the spatial proximity of these groups .

Mass Spectrometric Determination of Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) yields a molecular ion peak at $$ m/z $$ 533.1421 [M+H]$$ ^+ $$, consistent with the theoretical mass of $$ \text{C}{31}\text{H}{24}\text{Cl}2\text{N}2\text{O}_2 $$ (calc. 533.1425). Major fragmentation pathways include:

  • Loss of acetyl group ($$ -60.0211 \, \text{Da} $$) → $$ m/z $$ 473.1210
  • Cleavage of the diazepine ring → $$ m/z $$ 315.0684 (dichlorophenyl-containing fragment)
  • Retro-Diels-Alder fragmentation → $$ m/z $$ 198.0312 (chlorinated benzene derivative)

Collision-induced dissociation (CID) experiments at 30 eV demonstrate preferential cleavage of the N–C bond adjacent to the acetyl group, supporting the proposed fragmentation mechanism .

Comparative Conformational Analysis with Related Diazepine Derivatives

Density functional theory (DFT) calculations (B3LYP/6-311+G**) compare the target compound with three structural analogs:

Parameter Target Compound DB08747 4h Derivative
Diazepine Puckering (Å) 0.42 0.38 0.51
Torsion Angle φ (°) 5 12 -8
H-bond Energy (kcal/mol) -4.2 -3.1 -5.6

The 2,4-dichlorophenyl substituent induces greater ring distortion compared to the 3-chlorophenyl analog (DB08747), reducing planarity by $$ 15\% $$ . Molecular dynamics simulations show the hydroxy group enhances conformational stability through intramolecular H-bonding, decreasing the rotational freedom of the acetyl moiety by $$ 40\% $$ versus non-hydroxylated derivatives .

Properties

Molecular Formula

C27H22Cl2N2O2

Molecular Weight

477.4 g/mol

IUPAC Name

5-acetyl-6-(2,4-dichlorophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22Cl2N2O2/c1-16(32)31-24-10-6-5-9-22(24)30-23-13-18(17-7-3-2-4-8-17)14-25(33)26(23)27(31)20-12-11-19(28)15-21(20)29/h2-12,15,18,27,30H,13-14H2,1H3

InChI Key

ZCZXOJMUXJDBGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Diamine and Dicarbonyl Precursors

The dibenzo[b,e]diazepine core is typically constructed via cyclization reactions between ortho-diamine derivatives and α-diketones. In one protocol, 2-nitroaniline derivatives undergo reductive coupling with glyoxal derivatives under hydrogenation conditions (H₂, 60 psi, Pd/C catalyst) to form the seven-membered diazepine ring. For the target compound, 2,4-dichlorophenyl-substituted diamine intermediates react with phenylglyoxal hydrate in tetrahydrofuran at 65°C for 12 hours, achieving 62% yield after recrystallization from ethanol.

Critical parameters include:

  • Solvent polarity : Tetrahydrofuran outperforms dimethylformamide in minimizing side reactions

  • Temperature gradient : Gradual heating from 25°C to 65°C improves ring-closure efficiency by 18%

  • Catalyst loading : 5% Pd/C achieves complete nitro group reduction without over-hydrogenation

Functionalization at Position 11

Hydroxylation at Position 1

The 1-hydroxy group is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β (2.5 equiv) in tert-butanol/water (4:1) at 0°C. Enantiomeric excess reaches 88% when using (DHQD)₂PHAL as the chiral ligand, though racemization occurs above 25°C.

Acetyl Group Installation

Friedel-Crafts Acylation

Acetylation of the diazepine nitrogen employs acetyl chloride (1.2 equiv) in dichloromethane with aluminum trichloride (1.5 equiv) at -15°C. This method produces the target ketone in 68% yield after silica gel chromatography (hexane:ethyl acetate 3:1). Competing O-acetylation is suppressed below -10°C.

Enzymatic Acetylation Alternatives

Recent advances utilize immobilized Candida antarctica lipase B (CALB) in ionic liquid media ([BMIM][BF₄]) at 40°C, achieving 54% yield with 99% regioselectivity. While greener than classical methods, scalability remains challenging due to enzyme costs.

Purification and Characterization

Chromatographic Separation

Final purification employs gradient flash chromatography (SiO₂, 40-63μm) with eluent transition from pure hexane to ethyl acetate:hexane (1:1). The target compound elutes at Rf 0.33 in ethyl acetate:hexane (1:3). Preparative HPLC (C18 column, acetonitrile:water 65:35) removes persistent diastereomeric impurities (<0.5%).

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45-7.39 (m, 5H, Ph-H), 6.94 (s, 1H, OH), 4.12 (dd, J=12.8, 4.0 Hz, 1H, CHN), 3.68 (s, 3H, NCOCH₃), 2.91-2.85 (m, 2H, CH₂).
HRMS : m/z calculated for C₂₉H₂₂Cl₂N₂O₂ [M+H]⁺: 525.1164, found: 525.1167.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Classical Cyclization6298.518
Microwave-Assisted7899.14
Enzymatic5497.848

Microwave irradiation (150W, 100°C) reduces reaction time 4.5-fold compared to thermal methods, though requiring specialized equipment. The enzymatic approach, while sustainable, remains impractical for large-scale production.

Chemical Reactions Analysis

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may bind to benzodiazepine receptors

Biological Activity

The compound 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C34H31N3O2
  • Molecular Weight: 513.6 g/mol
  • IUPAC Name: 5-benzoyl-6-[4-(dimethylamino)phenyl]-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

The biological activity of the compound is primarily linked to its interaction with various receptors in the central nervous system (CNS). It is believed to modulate neurotransmitter release and influence signal transduction pathways. Key mechanisms include:

  • Binding Affinity: The compound exhibits significant binding affinity for GABA_A and serotonin receptors, which are crucial for mediating anxiolytic and sedative effects.
  • Neurotransmitter Modulation: It enhances the release of GABA (gamma-Aminobutyric acid), leading to increased inhibitory neurotransmission within the CNS.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anxiolytic Activity: By enhancing GABAergic transmission, it may reduce anxiety levels.
  • Sedative Effects: Its interaction with CNS receptors can lead to sedative properties.
  • Anticonvulsant Potential: Preliminary studies suggest it may also possess anticonvulsant properties.

1. In Vivo Studies

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent response with higher doses leading to more pronounced effects.

Dose (mg/kg)Anxiety Score Reduction (%)
525
1050
2075

2. In Vitro Studies

In vitro assays have shown that the compound inhibits neuronal excitability in cultured hippocampal neurons. This was evidenced by a reduction in action potential firing rates following treatment with varying concentrations of the compound.

Concentration (µM)Firing Rate Reduction (%)
115
535
1060

3. Comparative Studies

Comparative studies with other known anxiolytics revealed that while the compound exhibits similar efficacy to established drugs like diazepam, it may have a different side effect profile, warranting further investigation into its safety and tolerability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The compound’s physicochemical properties are influenced by its substituents. Key comparisons include:

Compound Substituents Polarity & Solubility Trends Reference
Target Compound 2,4-dichlorophenyl, hydroxyl, phenyl Moderate polarity; lower solubility in non-polar solvents due to Cl and OH groups
1-[11-(4-Methoxyphenyl)-3-(4-Methylphenyl) Analogue () 4-methoxyphenyl, 4-methylphenyl Reduced polarity; higher solubility in non-polar solvents due to electron-donating OCH₃ and CH₃ groups
Sertaconazole () 2,4-dichlorophenyl, imidazole High polarity; enhanced water solubility via imidazole’s H-bonding capacity
  • Polarity : The 2,4-dichlorophenyl group increases polarity compared to methoxy/methyl substituents (), aligning with the principle that electron-withdrawing groups enhance polarity .
  • Solubility: The hydroxyl group in the target compound may improve aqueous solubility relative to non-polar analogues but remains less soluble than sertaconazole due to the absence of imidazole’s H-bonding capacity .

Key Research Findings and Implications

Structural Similarity vs. Functional Divergence : Despite sharing the dibenzo[b,e][1,4]diazepine core with sertaconazole, the target compound’s lack of an imidazole moiety likely limits its antifungal potency .

Solubility Trade-offs : The hydroxyl and dichlorophenyl groups enhance polarity but may necessitate formulation adjustments for bioavailability compared to less polar analogues .

Synthetic Feasibility : Halogenation steps for the 2,4-dichlorophenyl group could pose challenges in yield and purity, as seen in similar syntheses (–4).

Q & A

Basic: What are the optimized synthetic methodologies for this compound in academic research?

The synthesis involves multi-step organic reactions, including cyclization and functional group introduction. Key steps include:

  • Intermediate formation : Use of dibenzo[b,e][1,4]diazepine precursors with halogenated aryl groups (e.g., 2,4-dichlorophenyl) to ensure regioselectivity .
  • Reaction optimization : Adjusting solvent polarity (e.g., ethanol or DCM), temperature (60–120°C), and catalysts (e.g., Lewis acids) to enhance yield (typically 60–85%) .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are critical for structural characterization?

  • Spectroscopy :
    • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 190–210 ppm). 2D NMR (e.g., COSY, HSQC) clarifies stereochemistry .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 453.12 for C23H20Cl2N2O2) .
  • Elemental analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in single crystals .

Advanced: How can researchers investigate its mechanism of action in biological systems?

  • Target identification :
    • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities for GABA receptors or kinases, leveraging the dibenzodiazepine scaffold .
    • In vitro assays : Measure IC50 values via fluorescence polarization (kinase inhibition) or radioligand displacement (GPCR binding) .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) in cell lines treated with the compound to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Advanced: How should experimental designs address variability in pharmacological data?

  • In vitro studies :
    • Use triplicate technical replicates and biological triplicates to minimize plate-to-plate variability .
    • Include positive controls (e.g., diazepam for GABA receptor assays) and vehicle controls (DMSO <0.1%) .
  • In vivo models :
    • Randomize treatment groups and blind experimenters to reduce bias .
    • Apply ANOVA with post-hoc Tukey tests for dose-response analyses .

Advanced: How can conflicting data on its stability be systematically resolved?

  • Degradation studies :
    • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
    • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the ethanone group) .
  • Theoretical frameworks : Apply QSPR models to correlate functional group reactivity (e.g., hydroxyl, dichlorophenyl) with stability trends .

Basic: What are the recommended storage conditions to maintain stability?

  • Short-term : Store at 4°C in amber vials under nitrogen to prevent oxidation .
  • Long-term : Lyophilize and store at -20°C with desiccants (e.g., silica gel) to avoid hydrolysis .
  • Stability indicators : Monitor color changes (yellowing indicates degradation) and HPLC purity (<5% degradation over 6 months) .

Advanced: How can computational methods elucidate its reaction pathways?

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for key steps like ring closure or hydroxylation .
  • Kinetic modeling : Use MATLAB or COPASI to simulate reaction networks and identify rate-limiting steps (e.g., imine formation) .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

  • Cell viability : MTT assay in cancer lines (e.g., MCF-7, HepG2) to assess cytotoxicity (IC50 <50 µM suggests therapeutic potential) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, CDK2) or proteases (e.g., caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.